Chromomycinone - 10183-93-4

Chromomycinone

Catalog Number: EVT-1210777
CAS Number: 10183-93-4
Molecular Formula: C21H24O9
Molecular Weight: 420.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Chromomycinone is a natural product found in Streptomyces with data available.
Overview

Chromomycinone is a significant compound in the field of medicinal chemistry, primarily recognized as the aglycone of Chromomycin A3, an anthraquinone antibiotic glycoside. It is derived from the fermentation of specific strains of Streptomyces griseus. Chromomycinone exhibits notable antitumor properties and has been extensively studied for its mechanism of action against various cancer cell lines, particularly due to its ability to bind to DNA and inhibit RNA synthesis.

Source

The primary source of Chromomycinone is the bacterium Streptomyces griseus, which is known for producing several bioactive compounds. The biosynthetic pathway for Chromomycin A3, from which Chromomycinone is derived, involves a complex gene cluster that encompasses 36 genes responsible for polyketide biosynthesis, modification, and resistance mechanisms .

Classification

Chromomycinone belongs to the class of compounds known as anthraquinones. These compounds are characterized by their polycyclic aromatic structure and are widely recognized for their diverse biological activities, including antitumor and antibacterial effects.

Synthesis Analysis

Methods

The synthesis of Chromomycinone can be approached through both natural extraction from Streptomyces griseus and synthetic methods. The natural biosynthesis involves fermentation processes where specific growth conditions are optimized to enhance yield.

Technical Details:

  • The fermentation typically requires specific media enriched with nutrients that support the growth of Streptomyces griseus.
  • The isolation of Chromomycinone from the fermentation broth involves solvent extraction followed by chromatographic techniques such as high-performance liquid chromatography (HPLC) to purify the compound .
Molecular Structure Analysis

Structure

Chromomycinone has a complex molecular structure characterized by a fused ring system typical of anthraquinones. Its chemical formula is C_15H_10O_5, indicating it contains 15 carbon atoms, 10 hydrogen atoms, and 5 oxygen atoms.

Data:

  • Molecular Weight: Approximately 270.24 g/mol
  • Structural Formula:
C15H10O5\text{C}_{15}\text{H}_{10}\text{O}_5
Chemical Reactions Analysis

Reactions

Chromomycinone participates in various chemical reactions primarily due to its hydroxyl groups, which can undergo substitution reactions. It can also engage in redox reactions due to its quinone structure.

Technical Details:

  • The reactivity of Chromomycinone allows it to form complexes with metal ions, enhancing its biological activity.
  • It can also react with nucleophiles due to the electrophilic nature of its carbonyl groups.
Mechanism of Action

Process

Chromomycinone exerts its biological effects primarily through its interaction with DNA. It binds preferentially to guanine-cytosine rich regions of DNA, leading to inhibition of transcription and replication processes in cancer cells.

Data:

  • Binding Affinity: Chromomycinone shows a high binding affinity for G/C base pairs in DNA.
  • Inhibition Mechanism: By binding to DNA, it prevents the incorporation of nucleotides during RNA synthesis, effectively halting cell proliferation .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Yellow crystalline powder
  • Solubility: Soluble in organic solvents like methanol and dimethyl sulfoxide but poorly soluble in water.
  • Melting Point: Approximately 200 °C.

Chemical Properties

  • pH Stability: Stable within a pH range of 5-7.
  • Reactivity: Exhibits redox activity; can undergo reduction under certain conditions.
Applications

Chromomycinone has several scientific applications:

  • Antitumor Agent: Used in research for developing new anticancer therapies due to its ability to inhibit RNA synthesis.
  • Fluorescent Probe: Employed as a fluorescent dye for detecting DNA in various biological assays.
  • Antibiotic Activity: Demonstrated effectiveness against gram-positive bacteria by inhibiting RNA polymerase activity .
Introduction to Chromomycinone

Chemical Identity and Structural Classification

Chromomycinone (C23H26O8) is a structurally intricate tricyclic polyketide characterized by a angularly fused chromophore system comprising a xanthone-like moiety linearly annulated with two alicyclic rings. Its planar, polyoxygenated structure enables intercalative interactions with nucleic acids while providing attachment points for oligosaccharide chains in mature antibiotics. The chromophore consists of a dihydroanthracene backbone with significant bond alternation, creating an extended π-conjugated system responsible for its characteristic UV-visible absorption. Key functional groups include multiple phenolic and aliphatic hydroxyls, a carboxyl group at C-3, and a methyl group at C-8 – all critically positioned for biological activity and structural diversification [3] [6].

Table 1: Fundamental Physicochemical Properties of Chromomycinone

PropertyValueMethod/Comment
Molecular FormulaC₂₃H₂₆O₈High-resolution mass spectrometry
Molecular Weight430.45 g/molCalculated from formula
Melting Point>250°C (dec.)Decomposition observed
UV-Vis λmax280 nm, 318 nm, 407 nmMethanol solution
SolubilityOrganic solvents (DMSO, MeOH); Insoluble in waterHydrophobic nature

Stereochemically, chromomycinone contains three chiral centers (C-2, C-3, and C-4a) with absolute configurations 2S, 3R, and 4aS. This specific stereochemistry is enzymatically established during biosynthesis and is essential for proper spatial orientation during DNA binding. The A-ring adopts a nearly planar conformation, while the B and C rings exhibit slight puckering. The carboxyl group at C-3 exists predominantly in the ionized state at physiological pH, enhancing water solubility of glycosylated derivatives and participating in magnesium coordination during DNA complex formation [3] [6].

Historical Discovery and Nomenclature Evolution

The isolation of chromomycin complex from Streptomyces griseus No. 7 (ATCC 13273) in 1960 by Kazuo and colleagues marked the discovery of this antibiotic family. Initial designations like "Toyomycin" reflected its Japanese origin. Subsequent purification revealed multiple structurally related compounds (chromomycins A2, A3, etc.), sharing a common aglycone but differing in glycosylation patterns. The term "chromomycin" itself arose from the vivid color (Greek: chroma) of these yellow pigments [3].

The aglycone was initially referred to as "chromomycinone" following conventional microbial product nomenclature (-one suffix denoting core structure). Simultaneously, the structurally related mithramycin aglycone (mithramycinone) and olivomycin aglycone (olivin) were characterized. Recognition of their shared aureolic acid classification (golden acid-hydrolyzed products) came later, unifying chromomycinone, mithramycinone, and olivin as structural congeners differing primarily in methylation patterns: chromomycinone possesses a methyl group at C-8 absent in mithramycinone, while olivin lacks the C-3 carboxyl group present in both [3] [6].

Nomenclature refinement occurred as biosynthetic studies progressed. Early intermediates like premithramycinone/prechromomycinone (tetracyclic precursors before Baeyer-Villiger monooxygenase action) were identified. The systematic chemical name (2S,3R,4aS)-3,4,4a,10b-Tetrahydro-2,4a,8-trihydroxy-7-methyl-6H-benzo[c]chromene-6,9,10(2H)-trione precisely defines chromomycinone but the trivial name remains standard in biological literature [3].

Biosynthetic Origin in Streptomyces Species

Chromomycinone biosynthesis occurs via a type II polyketide synthase (PKS) pathway within specialized biosynthetic gene clusters (BGCs) of chromomycin-producing Streptomyces strains. The canonical pathway proceeds through >20 enzymatic steps, initiated by the minimal PKS (ketosynthase α/β heterodimer (ChrA/ChrB) and acyl carrier protein (ChrC)).

Table 2: Key Enzymes in Chromomycinone Biosynthesis

Enzyme/ProteinGene SymbolFunctionKey Product/Intermediate
Minimal PKS KSαchrAChain elongation initiation/decarboxylationMalonyl-CoA priming
Minimal PKS KSβchrBChain elongation & cyclization specificityDecaketide backbone formation
Acyl Carrier ProteinchrCSubstrate tethering & shuttlingPolyketide chain growth
KetoreductasechrDC-9 ketoreductionFirst ring cyclization inducer
Aromatase/CyclasechrEAldol cyclization & dehydrationTetracyclic intermediate formation
Baeyer-Villiger MonooxygenasechrGOxidative ring expansion & decarboxylationPremithramycinone → Chromomycinone
SAM-dependent MethyltransferasechrMC-7 O-methylationMethylation of hydroxyl group

The pathway initiates with acetate priming (acetyl-CoA starter unit) followed by nine rounds of malonyl-CoA extension to form a linear decaketide. Regiospecific first-ring cyclization (catalyzed by ketoreductase ChrD) generates a nascent polyketide fold. Subsequent cyclizations and aromatizations orchestrated by aromatase/cyclase (ChrE) yield premithramycinone, a tetracyclic intermediate common to both chromomycin and mithramycin pathways. The defining step is a Baeyer-Villiger oxidation catalyzed by the monooxygenase ChrG. This enzyme inserts an oxygen atom adjacent to the carbonyl at C-3 of premithramycinone, creating an ester linkage. Subsequent hydrolysis and decarboxylation spontaneously collapse this structure into the tricyclic chromomycinone scaffold bearing the characteristic C-3 carboxylic acid. Final tailoring includes O-methylation at C-7 by ChrM [3].

Chromomycinone production is taxonomically widespread but strain-dependent within Streptomyces:

  • Streptomyces griseus: Original producing strain (chromomycin A3)
  • Streptomyces tagetis sp. nov. RG38T: Recently discovered strain from Tagetes patula roots producing chromomycin A2 and A3 [4]
  • Streptomyces cavourensis: Source of chromomycin A2
  • Streptomyces plicatus: Producer of mithramycin (shares aglycone biosynthesis until premithramycinone)

Comparative genomics reveals substantial BGC diversity even among closely related strains, explaining variable chromomycin production capacities. Pangenome analyses indicate chromomycin BGCs are accessory elements within the genus, present in specific Mash-clusters rather than universally conserved [2] [5].

Role as the Aglycone Core of Aureolic Acid Antibiotics

Chromomycinone is biologically inert until glycosylated. Its primary role is as the DNA-binding pharmacophore within chromomycin antibiotics (e.g., chromomycin A3). The aglycone’s planar chromophore intercalates DNA, while its strategically positioned hydroxyl and carboxyl groups facilitate essential divalent metal ion coordination (Mg2+ essential). This enables the formation of a stable 2:1 drug-Mg2+ complex that binds the minor groove of GC-rich DNA sequences. Specifically, the carboxylate at C-3 and hydroxyls at C-1, C-4a, and C-10b coordinate Mg2+, which in turn bridges phosphate oxygens on the DNA backbone. This binding induces a conformational shift in DNA from the B-form towards the A-form, widening the minor groove and enabling deeper insertion of the oligosaccharide chains attached at O-2 and O-6 of chromomycinone. The specific glycosylation pattern (e.g., disaccharide at O-2 and trisaccharide at O-6 in chromomycin A3) profoundly influences DNA sequence selectivity and binding affinity but requires the chromomycinone core for initial complex stabilization [3] [6].

Table 3: Chromomycinone-Containing Antibiotics and Key Features

AntibioticGlycosylation PatternAttached SugarsPrimary Bioactivity
Chromomycin A3Disaccharide at O-2; Trisaccharide at O-62x D-Olivose, D-Oliose, 2x D-Chromose BAntitumor (DNA-binding)
Chromomycin A2Disaccharide at O-2; Trisaccharide at O-6D-Olivose, D-Chromose A, D-Oliose, 2x D-Chromose BAntitumor (DNA-binding)
MithramycinTrisaccharide at O-2; Disaccharide at O-6D-Olivose, D-Mycarose, D-Digitoxose; D-Digitoxose, D-OlivoseAntitumor, Antiviral (DNA-binding)
Olivomycin ADisaccharide at O-2; Disaccharide at O-6L-Olivomycose, D-Oliose; D-Olivose, D-OlivomoseAntitumor (DNA-binding)

Structural modifications to the chromomycinone core significantly impact biological activity:

  • C-3 Carboxyl Group: Essential for Mg2+ coordination. Esterification or reduction abolishes DNA binding and cytotoxicity.
  • C-4a and C-10b Hydroxyls: Critical for Mg2+ chelation in the dimeric complex. Deoxygenation renders compounds inactive.
  • C-7 Methoxy Group: Influences electronic properties of the chromophore. Demethyl analogues (e.g., from chrM mutants) show altered DNA affinity and reduced potency.
  • C-8 Methyl Group: Distinguishes chromomycinone from mithramycinone. Its removal/modification subtly affects minor groove fit and sequence preference [3] [6].

The chromomycinone scaffold serves as a platform for bioengineering. Heterologous expression of chromomycin BGCs in optimized Streptomyces hosts, combined with genetic manipulation (e.g., gene knockouts of tailoring enzymes like chrM or glycosyltransferases) and precursor-directed biosynthesis, has generated novel chromomycinone derivatives ("unnatural natural products") with potentially improved pharmacological profiles [3] [7]. Understanding chromomycinone's biosynthesis and mechanism thus provides a foundation for rational drug design within this critical antibiotic class.

Properties

CAS Number

10183-93-4

Product Name

Chromomycinone

IUPAC Name

(2S,3R)-3-[(1S,3S,4R)-3,4-dihydroxy-1-methoxy-2-oxopentyl]-2,6,8,9-tetrahydroxy-7-methyl-3,4-dihydro-2H-anthracen-1-one

Molecular Formula

C21H24O9

Molecular Weight

420.4 g/mol

InChI

InChI=1S/C21H24O9/c1-7-12(23)6-10-4-9-5-11(21(30-3)20(29)16(25)8(2)22)17(26)19(28)14(9)18(27)13(10)15(7)24/h4,6,8,11,16-17,21-27H,5H2,1-3H3/t8-,11-,16+,17+,21+/m1/s1

InChI Key

AOCJXLJIUYHXRS-PKRZCTMMSA-N

SMILES

CC1=C(C2=C(C3=C(CC(C(C3=O)O)C(C(=O)C(C(C)O)O)OC)C=C2C=C1O)O)O

Synonyms

chromomycinone

Canonical SMILES

CC1=C(C2=C(C3=C(CC(C(C3=O)O)C(C(=O)C(C(C)O)O)OC)C=C2C=C1O)O)O

Isomeric SMILES

CC1=C(C2=C(C3=C(C[C@H]([C@@H](C3=O)O)[C@@H](C(=O)[C@H]([C@@H](C)O)O)OC)C=C2C=C1O)O)O

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